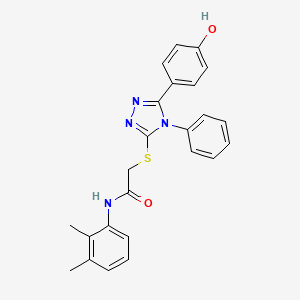
trans-4-((Dimethylamino)methyl)piperidin-3-oldihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-4-((Dimethylamino)methyl)piperidin-3-oldihydrochloride: is a chemical compound with the molecular formula C8H18N2O·2HCl. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-((Dimethylamino)methyl)piperidin-3-oldihydrochloride typically involves the reaction of piperidine derivatives with dimethylamine. The process often includes steps such as hydrogenation, cyclization, and amination. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, can vary depending on the desired yield and purity of the product .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high yield. The use of advanced purification techniques, such as crystallization and chromatography, is also common to obtain the dihydrochloride salt form of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: trans-4-((Dimethylamino)methyl)piperidin-3-oldihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under various conditions, including acidic or basic environments
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted piperidine derivatives .
Applications De Recherche Scientifique
Chemistry: In chemistry, trans-4-((Dimethylamino)methyl)piperidin-3-oldihydrochloride is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biological research to study its effects on cellular processes and its potential as a therapeutic agent. It can interact with various biological targets, making it a valuable tool for drug discovery and development .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in treating neurological disorders, pain management, and other medical conditions .
Industry: Industrially, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds. Its versatility makes it a valuable asset in various industrial processes .
Mécanisme D'action
The mechanism of action of trans-4-((Dimethylamino)methyl)piperidin-3-oldihydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Piperidine: A basic six-membered ring structure with one nitrogen atom.
N-Methylpiperidine: A derivative of piperidine with a methyl group attached to the nitrogen atom.
N,N-Dimethylpiperidine: A piperidine derivative with two methyl groups attached to the nitrogen atom
Uniqueness: trans-4-((Dimethylamino)methyl)piperidin-3-oldihydrochloride is unique due to its specific substitution pattern and the presence of the dimethylamino group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Propriétés
Formule moléculaire |
C8H20Cl2N2O |
|---|---|
Poids moléculaire |
231.16 g/mol |
Nom IUPAC |
(3R,4R)-4-[(dimethylamino)methyl]piperidin-3-ol;dihydrochloride |
InChI |
InChI=1S/C8H18N2O.2ClH/c1-10(2)6-7-3-4-9-5-8(7)11;;/h7-9,11H,3-6H2,1-2H3;2*1H/t7-,8+;;/m1../s1 |
Clé InChI |
GZKFIPKPONNKJC-YUZCMTBUSA-N |
SMILES isomérique |
CN(C)C[C@H]1CCNC[C@@H]1O.Cl.Cl |
SMILES canonique |
CN(C)CC1CCNCC1O.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



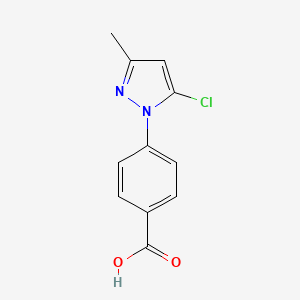
![2-(4-Bromophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B11778651.png)

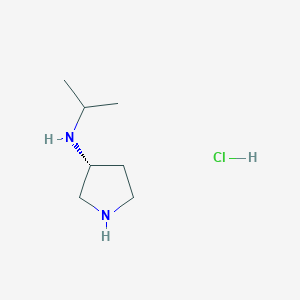
![2-Bromobenzo[d]oxazole-5-carboxylic acid](/img/structure/B11778670.png)

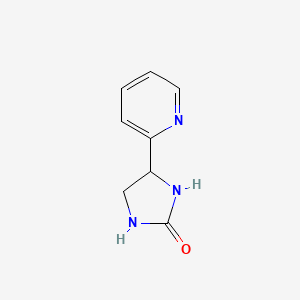
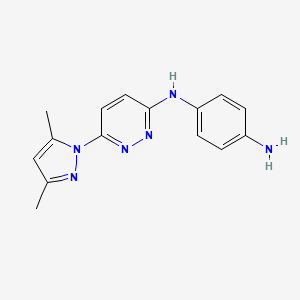


![3-amino-N-(2-chlorophenyl)-4-(4-chlorophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11778707.png)
